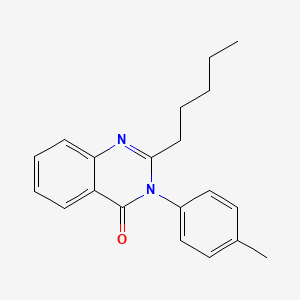

![molecular formula C14H13IN2O6 B11632415 methyl {4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]-2-iodo-6-methoxyphenoxy}acetate](/img/structure/B11632415.png)

methyl {4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]-2-iodo-6-methoxyphenoxy}acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

METHYL 2-(4-{[(4E)-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}-2-IODO-6-METHOXYPHENOXY)ACETATE is a complex organic compound with a unique structure that includes an imidazolidinylidene moiety, an iodine atom, and a methoxyphenoxy group

準備方法

The synthesis of METHYL 2-(4-{[(4E)-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}-2-IODO-6-METHOXYPHENOXY)ACETATE typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the imidazolidinylidene intermediate: This step involves the reaction of glyoxal with ammonia to form the imidazolidinylidene core.

Introduction of the iodo and methoxy groups: The intermediate is then reacted with appropriate reagents to introduce the iodine and methoxy groups.

Esterification: The final step involves the esterification of the phenoxy group with methyl acetate under acidic conditions.

Industrial production methods for this compound may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.

化学反応の分析

反応の種類: {4-[(E)-(2,5-ジオキソイミダゾリジン-4-イリデン)メチル]-2-ヨード-6-メトキシフェノキシ}酢酸メチルは、酸化、還元、置換など、さまざまな反応を起こす可能性があります。

一般的な試薬と条件:酸化: 通常、過酸化物や金属系試薬などの酸化剤を使用します。

還元: ヒドリド(例:LiAlH₄)などの還元剤を使用します。

置換: ハロゲン化またはその他の置換反応は、適切な試薬を使用して行われます。

主な生成物: 特定の生成物は、反応条件と存在する官能基によって異なります。例えば、還元により対応するアルコールが得られる場合があり、置換によりハロゲン化誘導体が得られる可能性があります。

科学的研究の応用

この化合物は、さまざまな分野で応用されています。

化学: 有機合成のための汎用的なビルディングブロックとして。

生物学: 生物学的研究におけるプローブまたはリガンドとして。

医学: 薬理学的特性について調査されています。

産業: 他の化合物の合成に使用されます。

作用機序

この化合物がその効果を発揮する正確なメカニズムは、現在も研究中の課題です。これは、特定の分子標的または経路と相互作用し、細胞プロセスに影響を与える可能性があります。

類似化合物との比較

{4-[(E)-(2,5-ジオキソイミダゾリジン-4-イリデン)メチル]-2-ヨード-6-メトキシフェノキシ}酢酸メチルは、その特定の構造のために独自のものですが、類似の化合物には、他のエステル、イミダゾリジン-2-オン、およびヨウ素化フェノールが含まれます。

特性

分子式 |

C14H13IN2O6 |

|---|---|

分子量 |

432.17 g/mol |

IUPAC名 |

methyl 2-[4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]-2-iodo-6-methoxyphenoxy]acetate |

InChI |

InChI=1S/C14H13IN2O6/c1-21-10-5-7(4-9-13(19)17-14(20)16-9)3-8(15)12(10)23-6-11(18)22-2/h3-5H,6H2,1-2H3,(H2,16,17,19,20)/b9-4+ |

InChIキー |

JDWQNXASEXFBPU-RUDMXATFSA-N |

異性体SMILES |

COC1=C(C(=CC(=C1)/C=C/2\C(=O)NC(=O)N2)I)OCC(=O)OC |

正規SMILES |

COC1=C(C(=CC(=C1)C=C2C(=O)NC(=O)N2)I)OCC(=O)OC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-4-[(4-ethoxy-3-methylphenyl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11632340.png)

![3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(4-methoxybenzyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11632344.png)

![1-Phenyl-3-(4-propoxyphenyl)benzo[f]quinoline](/img/structure/B11632350.png)

![ethyl 2-[3-benzoyl-4-hydroxy-5-oxo-2-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11632354.png)

![(7Z)-3-(1,3-benzodioxol-5-yl)-7-(4-ethoxybenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11632360.png)

![2-({3-cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B11632363.png)

![3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-4-{[4-(morpholin-4-ylsulfonyl)phenyl]carbonyl}-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11632371.png)

![2-(4-benzylpiperidin-1-yl)-3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11632398.png)

![(5E)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B11632404.png)

![2-(4-chlorophenyl)-3-[3-(2,5-dimethylphenoxy)propyl]quinazolin-4(3H)-one](/img/structure/B11632411.png)

![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]hexanamide](/img/structure/B11632419.png)